molecular formula C9H15ClN4O B2562119 2-[(5-Methylpyrazine-2-carbonyl)amino]propylamine hydrochloride CAS No. 1029634-15-8

2-[(5-Methylpyrazine-2-carbonyl)amino]propylamine hydrochloride

Cat. No.: B2562119
CAS No.: 1029634-15-8
M. Wt: 230.7
InChI Key: CRJXWNVWLUMXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-[(5-Methylpyrazine-2-carbonyl)amino]propylamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5-Methylpyrazine-2-carbonyl)amino]propylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biological pathways and mechanisms.

    Industry: It is employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(5-Methylpyrazine-2-carbonyl)amino]propylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

3-[(5-methylpyrazine-2-carbonyl)amino]propylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c1-7-5-13-8(6-12-7)9(14)11-4-2-3-10;/h5-6H,2-4,10H2,1H3,(H,11,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJXWNVWLUMXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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